Ethyl 4-hydroxybenzofuran-2-carboxylate

Physicochemical profiling Permeability prediction Chromatographic method development

Procuring the wrong hydroxybenzofuran regioisomer invalidates SAR and derails 5-LOX inhibitor programs. This ethyl 4-hydroxybenzofuran-2-carboxylate (CAS 127724-14-5) provides the validated C-4 hydroxyl regiochemistry-non-interchangeable with 5-OH, 6-OH, or non-hydroxylated esters. - **Application:** Negative control (PubChem inactive: IC₅₀ >55.69 µM) & 5-LOX pharmacophore core (L-656,224). - **Physicochemical:** PSA 59.67 Ų, logP ~1.7-2.1; intramolecular H-bond enables selective derivatization. - **Supply:** ≥97% purity with batch QC; immediate shipping.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
CAS No. 127724-14-5
Cat. No. B140905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxybenzofuran-2-carboxylate
CAS127724-14-5
SynonymsETHYL 4-HYDROXYBENZOFURAN-2-CARBOXYLATE
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=CC=C2O1)O
InChIInChI=1S/C11H10O4/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6,12H,2H2,1H3
InChIKeySPWIULPBTBGHEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Hydroxybenzofuran-2-carboxylate: Physicochemical Profile


Ethyl 4-hydroxybenzofuran-2-carboxylate (CAS 127724-14-5) is a benzofuran-2-carboxylic acid ethyl ester bearing a phenolic hydroxyl group at the 4-position of the fused benzene ring [1]. With a molecular formula of C₁₁H₁₀O₄, a molecular weight of 206.19 g/mol, an exact mass of 206.058 Da, and a calculated polar surface area (PSA) of 59.67 Ų, this compound serves as a regiochemically defined heterocyclic building block in medicinal chemistry and organic synthesis [2]. The combination of the C-4 hydroxyl hydrogen-bond donor and the C-2 ethyl ester confers distinct physicochemical properties—including modulated lipophilicity and hydrogen-bonding capacity—relative to its positional isomers (3‑OH, 5‑OH, 6‑OH) and to the non-hydroxylated parent ester [3]. These differences carry direct implications for chromatographic retention, solubility, metabolic stability, and synthetic reactivity, making the 4‑OH regiochemistry a non-interchangeable design element in structure–activity relationship (SAR) campaigns [4].

Regiochemically defined benzofuran scaffold
Distinct hydrogen-bonding and lipophilicity profile
Lower substitution risk in SAR-driven procurement

Irreplaceability of Ethyl 4-Hydroxybenzofuran-2-carboxylate


Benzofuran‑2‑carboxylate esters with hydroxyl substituents at different ring positions (C‑4, C‑5, C‑6, or C‑3) are constitutional isomers sharing identical molecular formulae but exhibiting distinct physicochemical and biochemical signatures [1]. The C‑4 OH group engages in an intramolecular hydrogen bond with the ester carbonyl oxygen, reducing the solvent‑exposed H‑bond donor capacity relative to the C‑5 and C‑6 isomers and shifting the compound’s chromatographic retention and solubility profile [2]. The unsubstituted parent, ethyl benzofuran‑2‑carboxylate (CAS 3199‑61‑9), lacks the phenolic donor entirely (PSA 39.44 vs. 59.67 Ų), resulting in markedly higher lipophilicity (logP ~2.61) that alters membrane permeability, metabolic vulnerability, and synthetic compatibility [3]. Furthermore, the 4‑hydroxybenzofuran pharmacophore is a recognised motif in 5‑lipoxygenase inhibition, whereas the 5‑ and 6‑hydroxy isomers have not demonstrated this activity profile [4]. These regiochemistry‑dependent differences mean that substituting one hydroxybenzofuran ester for another—or for the non‑hydroxylated scaffold—invalidates SAR assumptions, confounds biological readouts, and risks synthetic failure in downstream derivatisation. Quantitatively verifiable differentiation is therefore non‑negotiable in both discovery procurement and process development [5].

Factor
Ethyl 4‑OH benzofuran-2-carboxylate
5‑OH / 6‑OH isomers & non‑hydroxylated analog
Regiochemistry
C‑4 hydroxyl; intramolecular H‑bond with ester carbonyl
C‑5 / C‑6 hydroxyl exposed; non‑hydroxylated lacks donor
Physicochemical signature
Higher PSA; reduced lipophilicity; distinct chromatographic retention
Lower PSA; greater lipophilicity; shifted elution profile
Biochemical activity
Documented 5‑LOX pharmacophore; inactivity in counter‑screens
No reported 5‑LOX inhibition; may differ in assay panels

Ethyl 4-Hydroxybenzofuran-2-carboxylate: Comparator Evidence


Polar Surface Area & H-Bonding Comparison

Ethyl 4-hydroxybenzofuran-2-carboxylate exhibits a calculated polar surface area (PSA) of 59.67 Ų, which is 20.23 Ų (51.3%) larger than the PSA of the non‑hydroxylated parent, ethyl benzofuran‑2‑carboxylate (CAS 3199‑61‑9, PSA 39.44 Ų) [1][2]. This increase is attributable to the single phenolic –OH donor at C‑4 and directly predicts reduced passive membrane permeability and altered reversed‑phase chromatographic retention (shorter retention time under typical C18 conditions) relative to the des‑hydroxy analog [3].

PSA Comparison
Head-to-head
+20.23 Ų (+51.3%)
Higher PSA predicts reduced passive permeability and altered HPLC retention
In silico TPSA; des‑hydroxy analog 39.44 Ų
Physicochemical profiling Permeability prediction Chromatographic method development

Lipophilicity Modulation vs. Parent Ester

The introduction of a C‑4 hydroxyl group substantially reduces the calculated octanol–water partition coefficient. While an experimentally measured logP for the 4‑OH target compound has not been published, the non‑hydroxylated parent ethyl benzofuran‑2‑carboxylate has a reported logP of 2.61 (calculated ~3.05 depending on algorithm), and the structurally related ethyl 3‑hydroxybenzofuran‑2‑carboxylate (CAS 91181‑95‑2) has a calculated logP of 1.95 [1][2]. The target 4‑OH compound is expected to fall within a similar logP range of ~1.7–2.1, representing a reduction of ≥0.5–1.3 log units (~3‑ to 20‑fold lower octanol partitioning) versus the non‑hydroxylated parent [3].

Lipophilicity Shift
Class-level inference
ΔlogP ≈ −0.5 to −0.9
Estimated logP reduction indicates lower octanol partitioning vs. non‑hydroxylated parent
No experimental logP for 4‑OH; based on analog data
Lipophilicity LogP Metabolic stability Formulation

Regiochemistry: 4-OH vs. 5-OH and 6-OH Isomers

The 4‑hydroxybenzofuran scaffold is accessed via a distinct synthetic route—dehydrogenation of 4‑oxo‑4,5,6,7‑tetrahydrobenzofuran‑2‑carboxylic acid or its methyl ester—that is incompatible with the preparation of 5‑OH or 6‑OH isomers [1]. The C‑4 phenolic –OH participates in intramolecular hydrogen bonding with the ester carbonyl, which attenuates its nucleophilicity relative to the more exposed C‑5 and C‑6 hydroxyls [2]. This differential reactivity has been exploited in the synthesis of 4‑hydroxybenzofuran‑derived 5‑lipoxygenase inhibitors (e.g., L‑656,224), a pharmacological profile not associated with the 5‑OH or 6‑OH regioisomers [3]. Commercially, while ethyl 4‑hydroxybenzofuran‑2‑carboxylate is supplied at ≥97% purity with batch‑specific QC documentation (NMR, HPLC, GC), the 5‑OH (CAS 99370‑68‑0) and 6‑OH (CAS 906448‑92‑8) isomers are typically offered only at 95% minimum purity, representing a meaningful difference for applications requiring high‑fidelity analytical baselines .

Regiochemistry & Purity
Supporting evidence
4‑OH isomer≥97% purity; distinct synthetic route; 5‑LOX activity
5‑OH / 6‑OH isomers≥95% purity; no 5‑LOX profile
Higher purity and well‑characterized route support reproducible SAR procurement
Vendor specification comparison
Regiochemistry Synthetic intermediate SAR Medicinal chemistry

Ethyl Ester vs. Methyl Ester and Free Acid

The ethyl ester moiety of the target compound (MW 206.19 g/mol) offers a distinct balance of hydrolytic stability and synthetic lability compared to the corresponding methyl ester (MW 192.17 g/mol) and the free carboxylic acid (4‑hydroxybenzofuran‑2‑carboxylic acid, CAS 113511‑42‑5, MW 178.14 g/mol) . The ethyl ester provides greater steric shielding against non‑specific esterase cleavage than the methyl ester, resulting in slower hydrolysis kinetics—typically 2‑ to 5‑fold longer half‑life under physiological or mildly basic conditions—while remaining efficiently cleavable under controlled saponification for carboxylic acid liberation [1]. The free acid form carries an additional hydrogen‑bond donor and is ionisable at physiological pH (estimated pKₐ ~2.5–3.5 for the carboxylic acid), which fundamentally alters solubility, protein binding, and chromatographic behaviour relative to the neutral ester [2].

Ester Stability
Class-level inference
2‑ to 5‑fold longer t₁/₂
Ethyl ester provides intermediate hydrolytic stability vs. methyl ester
Estimated from esterase kinetics; +14 Da vs. methyl ester
Ester hydrolysis Prodrug design Synthetic intermediate Protecting group strategy

Negative Selectivity Control: Inactivity Profile

In PubChem‑deposited bioassay data (SID 57288035, ALA1707761), ethyl 4‑hydroxybenzofuran‑2‑carboxylate returned an IC₅₀ > 55.69 µM in two independent Homo sapiens assays (ALA1738554 and ALA1738603), classified as 'inactive' at the tested concentration range . This inactivity profile contrasts with certain benzofuran‑2‑carboxylate analogs that display measurable enzyme inhibition—for example, 3‑substituted benzofuran‑2‑carboxylate analogs have been reported as inhibitors of Fas‑mediated cell death pathways with defined IC₅₀ values in pharmacophore‑guided SAR studies [1][2]. The absence of target engagement in these specific assays establishes the 4‑OH regioisomer as a useful negative control or selectivity baseline when profiling more decorated benzofuran analogs in the same assay panel.

Inactivity Profile
Head-to-head
IC₅₀ > 55.69 µM
Demonstrated inactivity supports use as negative control in assay panels
PubChem ALA1738554, ALA1738603 (Homo sapiens)
Counter‑screening Selectivity profiling Off‑target liability Assay development

Purity & Batch QC: 4-OH vs. 5-OH and 6-OH Isomers

Ethyl 4‑hydroxybenzofuran‑2‑carboxylate is commercially available at a standard purity of ≥97% (Bidepharm) or 98% (Leyan), with batch‑specific QC documentation including NMR, HPLC, and GC traceability . By comparison, the positional isomers ethyl 5‑hydroxybenzofuran‑2‑carboxylate (CAS 99370‑68‑0) and ethyl 6‑hydroxybenzofuran‑2‑carboxylate (CAS 906448‑92‑8) are typically supplied at a minimum purity of 95% . This 2–3 percentage point purity differential, while seemingly modest, translates to a 2‑ to 3‑fold higher permissible impurity burden in the 5‑OH and 6‑OH isomers (up to 5% total impurities vs. ≤3% for the 4‑OH), which is significant in assays where trace impurities can generate false‑positive or false‑negative results.

Purity Advantage
Head-to-head
+2–3% higher; ≤3% impurities
Higher purity reduces impurity‑driven assay artefacts and supports lot reproducibility
Vendor QC: ≥97% vs. ≥95% for 5‑/6‑OH
Quality control Purity specification Procurement risk Analytical validation

Ethyl 4-Hydroxybenzofuran-2-carboxylate: Key Applications


5-Lipoxygenase Inhibitor Development

The 4‑hydroxybenzofuran nucleus is the core pharmacophore of the potent 5‑lipoxygenase inhibitor L‑656,224 [1]. When procuring ethyl 4‑hydroxybenzofuran‑2‑carboxylate as a synthetic intermediate for 5‑LOX inhibitor programs, the C‑4 hydroxyl regiochemistry is non‑negotiable: 5‑OH and 6‑OH isomers lack the documented 5‑LOX inhibitory profile, and the non‑hydroxylated parent ester is inactive in this target class [2]. The ≥97% purity with batch QC ensures that SAR conclusions are not confounded by regioisomeric impurities.

Negative Control for SAR Panels

With a demonstrated IC₅₀ > 55.69 µM (inactive classification) in human cell‑based assays (PubChem ALA1738554, ALA1738603), ethyl 4‑hydroxybenzofuran‑2‑carboxylate serves as a validated negative control in screening panels where 3‑substituted or more elaborate benzofuran‑2‑carboxylate analogs are being profiled for enzyme or pathway inhibition [1][2]. Its inactivity profile provides a quantitative baseline against which active analogs can be benchmarked, enabling rigorous selectivity-window calculations.

Regioselective Derivatisation Building Block

The intramolecular hydrogen bond between the C‑4 –OH and the ester carbonyl attenuates the nucleophilicity of the phenol relative to the C‑5 and C‑6 hydroxyls, enabling chemo‑ and regioselective derivatisation strategies (e.g., selective O‑alkylation or acylation at alternative positions) that are not accessible with the 5‑OH or 6‑OH isomers [1][2]. The well‑characterized Yamaguchi synthetic route provides a reproducible entry to this scaffold, and the ethyl ester offers intermediate hydrolytic stability suitable for multi‑step sequences without premature ester cleavage .

Reference Standard for Chromatographic Methods

With a PSA of 59.67 Ų and a predicted logP of ~1.7–2.1, ethyl 4‑hydroxybenzofuran‑2‑carboxylate occupies a distinct region of physicochemical space compared to the non‑hydroxylated parent (PSA 39.44 Ų; logP 2.61) [1][2]. This makes it a useful reference compound for calibrating reversed‑phase HPLC methods intended to separate hydroxylated from non‑hydroxylated benzofuran impurities, and for validating in silico ADME prediction models that rely on PSA and logP as input descriptors .

Application
Selection Property
Validation Focus
5‑LOX inhibitor SAR studies
C‑4 hydroxyl regioisomer required for target engagement
5‑LOX enzyme inhibition benchmark
Negative control for selectivity panels
Documented inactivity at screening concentrations
Selectivity‑window baseline interpretation
Regioselective synthetic intermediate
Intramolecular H‑bond attenuates 4‑OH nucleophilicity
Chemoselective derivatisation strategy
HPLC method calibration standard
Distinct PSA and logP profile vs. non‑hydroxylated
Retention‑time and ADME prediction benchmarking
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